TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE
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Description
“H-Tyr(But)-OBut”, also known as L-Tyrosine tert-butyl ester, is a derivative of the amino acid Tyrosine . It has a molecular weight of 237.3 and a molecular formula of C13H19NO3 .
Synthesis Analysis
The synthesis of similar compounds has been performed with Tyrosine and other amino acids in the presence of triazine . New methacrylate monomers were synthesized by the reaction of phenolic OH of Tyrosine in tripeptides and methacryloyl chloride .
Molecular Structure Analysis
The molecular structure of “H-Tyr(But)-OBut” can be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy . These techniques can provide valuable information about the chromophore of Tyrosine and its behavior in different molecular environments .
Chemical Reactions Analysis
Tyrosine residues, like those in “H-Tyr(But)-OBut”, can undergo various chemical reactions. For instance, they can be involved in oxidation processes, generating a diverse range of oxidized products . The oxidation of Tyrosine can be a complex chemical process, and the formation of the oxidized products critically depends on the type of oxidant and the residue’s environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of “H-Tyr(But)-OBut” can be analyzed using various techniques. For instance, the thermal behavior of similar compounds has been determined by DTA and TGA methods . The dielectric constant, dielectric loss factor, and ac conductivity values of similar polymers have been determined as a function of frequency with an impedance analyzer at room temperature .
Safety and Hazards
Future Directions
The future directions for “H-Tyr(But)-OBut” could involve further exploration of its properties and potential applications. For instance, there is potential for its use in the development of new materials and the establishment of structure–function relationships . Additionally, its use in greener solvents for solid-phase organic synthesis could be explored .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFQCHBHKANBY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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